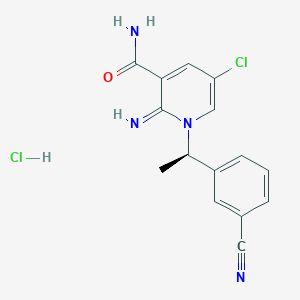
ADRA1D receptor antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADRA1D receptor antagonist 1 is a potent, selective, and orally active antagonist of the alpha-1D adrenergic receptor. This compound has a high affinity for the alpha-1D adrenergic receptor, with a dissociation constant (Ki) of 1.6 nM . It is primarily used in scientific research to study the physiological and pharmacological roles of the alpha-1D adrenergic receptor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ADRA1D receptor antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves the use of organic synthesis techniques such as nucleophilic substitution, condensation reactions, and cyclization.
Functional group modifications: Introduction of specific functional groups to enhance the compound’s affinity and selectivity for the alpha-1D adrenergic receptor.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
ADRA1D receptor antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of one functional group with another, which can be used to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
ADRA1D receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of alpha-1D adrenergic receptor antagonists.
Biology: Employed in research on the physiological roles of the alpha-1D adrenergic receptor in various tissues and organs.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-1D adrenergic receptor.
Wirkmechanismus
ADRA1D receptor antagonist 1 exerts its effects by binding to the alpha-1D adrenergic receptor, a member of the G protein-coupled receptor family . This binding inhibits the receptor’s interaction with its endogenous ligands, norepinephrine and epinephrine, thereby blocking the downstream signaling pathways. The primary molecular targets and pathways involved include:
Gq/11 proteins: Activation of these proteins leads to the activation of phospholipase C, which increases the production of inositol trisphosphate and diacylglycerol.
Calcium signaling: The increase in inositol trisphosphate results in the release of calcium ions from intracellular stores, which plays a crucial role in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
ADRA1D receptor antagonist 1 is unique in its high selectivity and potency for the alpha-1D adrenergic receptor. Similar compounds include:
Prazosin: A non-selective alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Tamsulosin: A selective alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for similar indications as tamsulosin.
These compounds differ in their selectivity for the various alpha-1 adrenergic receptor subtypes, which influences their pharmacological profiles and therapeutic applications.
Eigenschaften
Molekularformel |
C15H14Cl2N4O |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H13ClN4O.ClH/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21;/h2-6,8-9,18H,1H3,(H2,19,21);1H/t9-;/m1./s1 |
InChI-Schlüssel |
XUCZRJDRBBJCTE-SBSPUUFOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl |
Kanonische SMILES |
CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



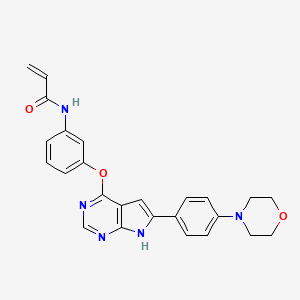

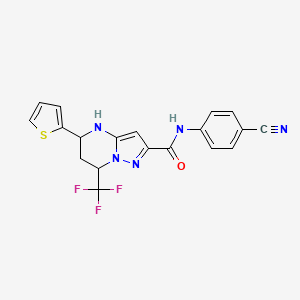
![1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B10854490.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane](/img/structure/B10854498.png)
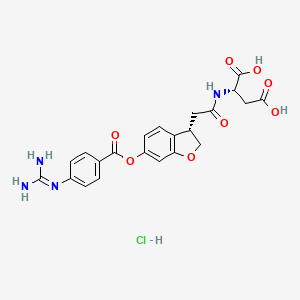
![2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine](/img/structure/B10854519.png)
![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
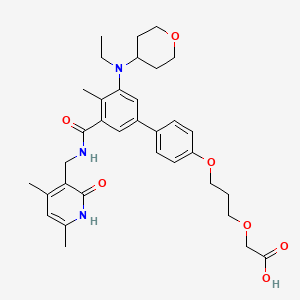
![N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide](/img/structure/B10854539.png)

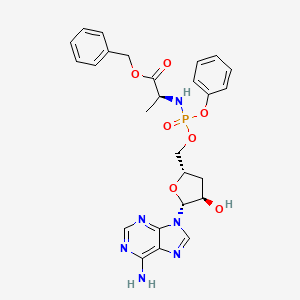
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B10854551.png)